3-bromo-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
3-bromo-N-(4-methylphenyl)benzenesulfonamide is a compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, antidiabetic, and antiviral properties
Preparation Methods
The synthesis of 3-bromo-N-(4-methylphenyl)benzenesulfonamide typically involves the amidation reaction. The structure of the compound is confirmed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-bromo-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-bromo-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-bromo-N-(4-methylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N-ethyl-4-methylbenzenesulfonamide: This compound has a different substituent on the nitrogen atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H12BrNO2S |
---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
3-bromo-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3 |
InChI Key |
WDFBRKNPCZPRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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